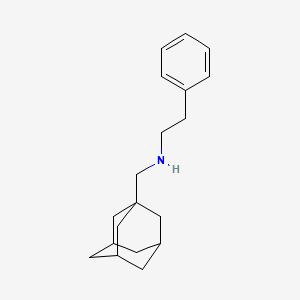
N-(1-adamantyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)cyclobutanecarboxamide, also known as ACR16, is a small molecule drug that has gained attention for its potential therapeutic effects on neurological disorders. It is a synthetic compound that belongs to the class of adamantanes, which are known for their antiviral and neuroprotective properties. ACR16 has been studied extensively for its ability to modulate neurotransmitter systems in the brain and improve cognitive function.
作用機序
The exact mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. N-(1-adamantyl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are important neurotransmitters involved in cognitive function and mood regulation. N-(1-adamantyl)cyclobutanecarboxamide may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(1-adamantyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, N-(1-adamantyl)cyclobutanecarboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurological disorders. N-(1-adamantyl)cyclobutanecarboxamide has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
実験室実験の利点と制限
One advantage of N-(1-adamantyl)cyclobutanecarboxamide is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This property makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of N-(1-adamantyl)cyclobutanecarboxamide is its relatively low potency compared to other drugs in its class. This may limit its effectiveness in treating certain disorders.
将来の方向性
There are several potential future directions for research on N-(1-adamantyl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of N-(1-adamantyl)cyclobutanecarboxamide that may have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-adamantyl)cyclobutanecarboxamide on cognitive function and neuronal health. Additionally, the potential use of N-(1-adamantyl)cyclobutanecarboxamide in combination with other drugs for the treatment of neurological disorders is an area of active research.
合成法
The synthesis of N-(1-adamantyl)cyclobutanecarboxamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with cyclobutanecarboxylic acid to form the desired product. The purity of the final compound is verified through various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(1-adamantyl)cyclobutanecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(1-adamantyl)cyclobutanecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to the development of N-(1-adamantyl)cyclobutanecarboxamide as a potential drug candidate for the treatment of these disorders.
特性
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
